Reactive Orange 29

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

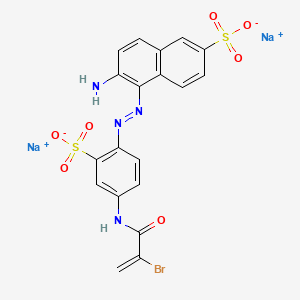

disodium;6-amino-5-[[4-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4O7S2.2Na/c1-10(20)19(25)22-12-3-7-16(17(9-12)33(29,30)31)23-24-18-14-5-4-13(32(26,27)28)8-11(14)2-6-15(18)21;;/h2-9H,1,21H2,(H,22,25)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVHCIHYQWAKOQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N)S(=O)(=O)[O-])Br.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12225-98-8 | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Reactive Dyes

The journey of reactive dyes began in 1956 with the invention of the first commercial reactive dyes by Rattee and Stephens at Imperial Chemical Industries. This innovation marked a significant milestone in dye chemistry, offering a means to form a covalent bond between the dye molecule and the fiber. This strong chemical linkage results in dyeings with high wash fastness, a considerable advantage over previous dye classes that relied on physical adsorption or weaker intermolecular forces.

Initially, the focus of reactive dye development was on achieving vibrant and long-lasting colors for textiles. However, the industrial success of these dyes also brought to light significant environmental concerns. A considerable portion of reactive dyes can be lost during the dyeing process due to hydrolysis, where the dye reacts with water instead of the fiber. This results in colored effluents that are difficult to treat and can have a detrimental impact on aquatic ecosystems. The presence of dyes in water bodies reduces light penetration, affecting photosynthesis, and some azo dyes and their degradation products can be toxic.

These environmental challenges have driven the evolution of reactive dye chemistry towards more sustainable practices. Research has focused on developing dyes with higher fixation rates to minimize waste, creating dyes that require less salt and alkali in the dyeing process, and exploring eco-friendly application methods. This evolution reflects a broader shift in the chemical industry towards green chemistry principles, aiming to reduce the environmental footprint of industrial processes.

Methodological Approaches to Studying Azo Dyes

The study of azo dyes like Reactive Orange 29 in contemporary chemical science employs a range of sophisticated methodological approaches to understand their properties, behavior, and environmental fate. These methods can be broadly categorized into analytical techniques for detection and quantification, and studies focused on their degradation and removal from wastewater.

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of reactive dyes. It is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for the sensitive and selective determination of these compounds in various matrices, including water and soil. These techniques allow for the separation, identification, and quantification of the parent dye molecule as well as its degradation products. Voltammetric methods have also been developed for the quantitative determination of reactive dyes in environmental samples.

Degradation and Removal Studies: A significant area of research focuses on the degradation of azo dyes to mitigate their environmental impact. Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize organic pollutants. For this compound, one specific area of investigation has been its sonocatalytic degradation. This process utilizes ultrasound in the presence of a catalyst to generate highly reactive radicals that break down the complex dye molecule.

Kinetic modeling is a crucial tool in these degradation studies. By fitting experimental data to kinetic models, researchers can determine the rate of degradation and understand the influence of various operational parameters such as initial dye concentration and catalyst dosage. For instance, the sonocatalytic degradation of this compound has been modeled to understand the dependence of the apparent first-order rate constant on these parameters.

Adsorption is another widely studied method for the removal of dyes from wastewater. This involves using a solid material (adsorbent) to bind the dye molecules. Researchers investigate the efficiency of different adsorbents and study the adsorption process through isotherm models like the Langmuir and Freundlich models. These models provide insights into the adsorption capacity and the nature of the interaction between the dye and the adsorbent. While specific adsorption studies on this compound are not extensively detailed in the provided search results, research on similar reactive orange dyes provides a framework for such investigations.

Current Research Paradigms and Future Trajectories for Reactive Orange 29 Investigations

Development of Novel Synthetic Pathways for this compound and its Analogues

The traditional synthesis of this compound involves the diazotization of 2,5-diaminobenzenesulfonic acid and coupling with 6-aminonaphthalene-2-sulfonic acid worlddyevariety.com. Research in developing novel synthetic pathways often focuses on creating analogues with altered properties or improving the efficiency of existing routes. While specific novel pathways solely for this compound are not extensively detailed in the search results, the general principles for reactive dye synthesis, particularly azo dyes with reactive groups, are relevant. These often involve diazotization and coupling reactions, followed by the introduction of a reactive group, such as a halogenated triazine ring chemicalbook.com.

Optimization of Reaction Parameters for Enhanced Yield and Stereocontrol

Optimization of reaction parameters is crucial in dye synthesis to maximize yield, control purity, and in some cases, manage stereochemistry, although stereocontrol is less commonly discussed for typical azo reactive dyes like this compound due to the nature of their structure. For reactive dyes incorporating a triazine ring, parameters such as temperature and pH during the coupling and functionalization steps are critical to prevent hydrolysis of the reactive group and ensure efficient coupling . For instance, in the synthesis of C.I. Reactive Orange 4, which also contains a triazine group, diazotization is carried out at 0–5°C, and coupling with the naphthalene (B1677914) derivative is performed under alkaline conditions (pH 6–7) at 5–30°C to minimize triazine hydrolysis . Industrial processes utilize large reactors with precise temperature and pH control to optimize yield .

Exploration of Sustainable and Green Synthesis Routes for this compound Production

The exploration of sustainable and green synthesis routes for dye production, including reactive dyes, is an important trend in chemical manufacturing chemicalbook.in. While specific green synthesis methods for this compound were not prominently found, research on green synthesis in the context of dye treatment and nanoparticle synthesis for dye degradation provides insight into the broader interest in environmentally friendly approaches in this field mdpi.comhhu.edu.cn. Green chemistry principles, such as using less hazardous chemicals, reducing waste, and employing energy-efficient processes, are increasingly being considered in chemical synthesis chemicalbook.in.

Functionalization and Structural Modification Strategies for Tailored Applications

Functionalization and structural modification of reactive dyes aim to tailor their properties for specific applications, such as tuning their color, improving fastness properties, or enabling their incorporation into new materials.

Introduction of Auxiliary Chromophores and Auxochromes for Tunable Photophysical Characteristics

The color of a dye is determined by its chromophore and modified by auxochromes mdpi.comutar.edu.mymdpi.com. Introducing or modifying auxiliary chromophores and auxochromes can tune the photophysical characteristics of this compound analogues, leading to variations in color shade, intensity, and lightfastness mdpi.comunesp.br. While direct examples for this compound were not found, the principle is well-established in reactive dye chemistry. For example, different substituents on the aromatic rings can shift the absorption spectrum, altering the observed color mdpi.commdpi.com. Auxochromes, such as hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, also influence solubility and the dye's affinity for fibers mdpi.comutar.edu.my.

Synthesis of Covalent Conjugates and Hybrid Materials Incorporating this compound Moieties

Reactive dyes, by definition, form covalent bonds with substrates, making them suitable for creating covalent conjugates and hybrid materials. This involves reacting the reactive group of the dye with complementary functional groups on other molecules or materials. Research in this area focuses on developing materials with enhanced or novel properties. While specific examples of covalent conjugates or hybrid materials directly incorporating this compound moieties were not found in the search results, studies on the use of reactive dyes in forming hybrids with materials like hydrotalcite illustrate this concept elsevier.es. The reactive group allows the dye to be chemically anchored to the material, potentially leading to improved stability or functionality of the resulting composite elsevier.es.

Catalytic Approaches in this compound Synthesis

Catalytic approaches can be employed in dye synthesis to accelerate reactions, improve selectivity, and enable milder reaction conditions. While the primary synthesis of this compound involves diazotization and coupling, catalytic methods could potentially be applied to specific steps or in the development of alternative synthetic routes. The search results indicate research on catalytic processes related to reactive dyes, primarily in the context of their degradation rather than synthesis researchgate.netmdpi.comrsc.orgnih.gov. For example, sonocatalysis and photocatalysis using various nanomaterials have been investigated for the degradation of reactive dyes like this compound and Reactive Orange 16 researchgate.netmdpi.comrsc.org. While these studies focus on breaking down the dye, the broader field of catalysis in organic synthesis suggests potential for catalytic methods to be explored for the formation of the azo linkage or the attachment of the reactive group in future synthetic strategies for reactive dyes.

Data Table: this compound Key Information

| Property | Value | Source |

| Chemical Name | C.I. This compound, C.I. 13428 | worlddyevariety.com |

| Molecular Structure | Single azo class | worlddyevariety.com |

| Molecular Formula | C₁₉H₁₃BrN₄Na₂O₇S₂ | worlddyevariety.com |

| Molecular Weight | 599.34 | worlddyevariety.com |

| CAS Registry Number | 12225-98-8 | worlddyevariety.com |

| PubChem CID | Information not found in search results. | |

| Appearance | Orange powder | worlddyevariety.com |

| Solubility in water (90℃) | 80 g/L | worlddyevariety.com |

Heterogeneous Catalysis for Efficient Dye Formation

Heterogeneous catalysis involves the use of catalysts that are in a different phase from the reactants, typically solid catalysts in liquid or gas-phase reactions. This approach offers significant advantages in chemical synthesis, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling and reuse, and often greater stability compared to homogeneous catalysts acs.orgaurorabiomed.com.cn. These characteristics contribute to more cost-effective and environmentally friendly processes.

In the broader field of dye chemistry and organic synthesis, heterogeneous catalysts, such as metal oxides, supported metal nanoparticles, and functionalized solid supports, have been investigated for various transformations acs.orgmdpi.com. These catalysts can facilitate reactions like oxidation, reduction, coupling, and condensation, which are fundamental steps in the synthesis of complex molecules, including azo dyes. For instance, heterogeneous catalysts have been explored extensively for the degradation of reactive dyes in wastewater treatment aurorabiomed.com.cnmdpi.comresearchgate.netijesi.orgmdpi.com. Studies have demonstrated the effectiveness of various heterogeneous catalysts, such as doped metal oxides and supported complexes, in breaking down the chromophoric structures of dyes through oxidation or reduction mechanisms aurorabiomed.com.cnmdpi.comresearchgate.netijesi.org.

Despite the general applicability and advantages of heterogeneous catalysis in chemical synthesis and its use in the degradation of reactive dyes, specific research detailing the synthesis of this compound through heterogeneous catalytic methods was not identified in the consulted literature. Existing information primarily focuses on the traditional chemical synthesis route worlddyevariety.com or the application of heterogeneous catalysis for the decomposition of this or similar dyes researchgate.net. Therefore, while heterogeneous catalysis holds theoretical potential for optimizing steps in the synthesis of azo dyes by offering improved efficiency and sustainability, its specific application to the formation of this compound requires further investigation and reporting in scientific literature.

Biocatalysis and Enzymatic Synthesis for Environmentally Benign Production

Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions. This approach is increasingly recognized for its potential in developing environmentally benign synthetic processes due to several key advantages: reactions often proceed under mild conditions (near neutral pH, moderate temperatures and pressures), enzymes exhibit high selectivity (chemo-, regio-, and stereoselectivity), and biocatalytic processes can reduce the need for harsh chemicals and organic solvents, thereby minimizing waste generation researchgate.netnih.govrsc.orgrsc.org.

Enzymes, such as oxidoreductases, hydrolases, and lyases, are capable of catalyzing a wide array of chemical transformations relevant to organic synthesis nih.gov. In the context of dyes, biocatalysis has been widely explored for the decolorization and degradation of textile dyes, including reactive dyes, through the action of enzymes like laccases and peroxidases researchgate.net. These enzymes can cleave the azo bonds or modify the aromatic structures responsible for the color.

High-Resolution Mass Spectrometry for Comprehensive Identification of Transformation Products and Metabolites

High-resolution mass spectrometry (HRMS) stands as a cornerstone in the analysis of complex environmental and biological samples containing dye transformation products. Its ability to provide accurate mass measurements with high resolution allows for the determination of elemental compositions, facilitating the identification of unknown compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of dye metabolites and degradation products. youtube.com In a typical MS/MS experiment, a specific precursor ion of interest is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This process provides a fragmentation pattern that serves as a molecular fingerprint, offering vital clues about the compound's structure. upce.cz

The fragmentation of azo dyes like this compound often involves the cleavage of the azo bond (-N=N-), which is a characteristic feature that can be readily identified in the MS/MS spectrum. Other common fragmentation pathways include the loss of sulfonate groups (-SO3), decarboxylation (-CO2), and cleavages within the aromatic rings. upce.cz By piecing together the information from these fragmentation patterns, researchers can propose and confirm the structures of various transformation products.

Table 1: Representative MS/MS Fragmentation Data for a Hypothetical Transformation Product of this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |

| 450.05 | 20 | 370.02, 290.00, 199.98 | SO3, 2SO3, C6H4N2O2S |

| 450.05 | 30 | 370.02, 290.00, 215.01, 156.01 | SO3, 2SO3, C8H6NO4S, C6H4N2O2 |

| 450.05 | 40 | 370.02, 290.00, 156.01, 139.00 | SO3, 2*SO3, C6H4N2O2, C6H5NO |

Note: This table is illustrative and presents hypothetical data for educational purposes.

Hyphenated Techniques (e.g., LC-HRMS) for Complex Mixture Elucidation

The coupling of liquid chromatography (LC) with high-resolution mass spectrometry (LC-HRMS) provides a powerful platform for the analysis of complex mixtures containing numerous dye transformation products. nih.gov LC separates the individual components of the mixture based on their physicochemical properties, which are then introduced into the mass spectrometer for detection and identification. This hyphenated approach is essential for resolving the often complex array of metabolites and degradation intermediates that are formed in environmental or biological systems. The high resolving power and mass accuracy of the HRMS detector enable the confident identification of co-eluting compounds and the determination of their elemental compositions.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules, including the derivatives of this compound. While mass spectrometry provides information on the mass-to-charge ratio and fragmentation, NMR offers a detailed map of the molecular skeleton, including the connectivity of atoms and their spatial relationships.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are particularly powerful for elucidating the complex structures of dye derivatives. sdsu.edu

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within a molecule. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment is invaluable for assigning carbon signals in the spectrum. youtube.comsdsu.edu

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of a this compound derivative can be achieved.

Table 2: Representative 2D NMR Data for a Hypothetical Derivative of this compound

| Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| 7.8 (d, 8.0 Hz) | 125.0 | 7.5 | 125.0 | 130.0, 145.0 |

| 7.5 (d, 8.0 Hz) | 128.0 | 7.8 | 128.0 | 125.0, 140.0 |

| 4.1 (t, 6.5 Hz) | 65.0 | 2.5 | 65.0 | 30.0 |

| 2.5 (m, 6.5 Hz) | 30.0 | 4.1, 1.8 | 30.0 | 65.0, 25.0 |

Note: This table is illustrative and presents hypothetical data for educational purposes. d = doublet, t = triplet, m = multiplet.

Solid-State NMR for Characterization within Crystalline or Amorphous Matrices

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. In the context of this compound, ssNMR can be used to characterize the dye when it is adsorbed onto a solid matrix, such as cotton fibers. researchgate.net This is particularly relevant for understanding the interactions between the dye and the textile substrate at a molecular level.

By analyzing the NMR signals of the dye in the solid state, information can be obtained about its conformation, orientation, and the nature of its binding to the fiber. scirp.org Solid-state NMR can also distinguish between crystalline and amorphous regions within the polymer matrix of the fiber, providing insights into how the dye is distributed. researchgate.net

Advanced Optical Spectroscopy for Photophysical Dynamics and Interactions

Advanced optical spectroscopy techniques are employed to investigate the excited-state properties and dynamics of this compound. These methods provide crucial information on how the dye molecule behaves after absorbing light, which is fundamental to understanding its photostability and its potential to induce photochemical reactions.

One such technique is transient absorption spectroscopy . In this method, the sample is first excited with a short laser pulse (the "pump" pulse), and then the changes in its absorption spectrum are monitored with a second, delayed "probe" pulse. nih.gov By varying the time delay between the pump and probe pulses, it is possible to track the evolution of the excited states of the dye molecule on timescales ranging from femtoseconds to milliseconds. nih.gov

This technique can be used to study various photophysical processes, including:

Excited-state lifetime: How long the molecule remains in its excited state before returning to the ground state.

Intersystem crossing: The transition from a singlet excited state to a triplet excited state.

Energy transfer: The transfer of excitation energy to other molecules.

Electron transfer: The transfer of an electron to or from another molecule, which is a key step in many photochemical reactions.

By understanding these fundamental photophysical dynamics, researchers can gain insights into the mechanisms of photodegradation of this compound and its interactions with other molecules in its environment.

Chromatographic Separation Methods for Quantitative Analysis and Purity Assessment

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the separation, quantitative analysis, and purity assessment of reactive dyes like this compound. researchgate.net By utilizing columns packed with sub-2 µm particles, UHPLC offers significantly higher resolution, faster analysis times, and improved sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). ub.edu

For the analysis of this compound, a reversed-phase UHPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or ion-pairing agent to ensure good peak shape and retention. researchgate.net Coupling UHPLC with a photodiode array (PDA) or UV-Vis detector allows for the quantification of the dye based on its characteristic absorbance in the visible spectrum. najah.edu

For more complex matrices or trace-level analysis, coupling UHPLC with tandem mass spectrometry (UHPLC-MS/MS) provides superior selectivity and sensitivity. ub.edu This allows for the unambiguous identification and quantification of the parent dye, as well as any isomers, byproducts from synthesis, or degradation products. The mass spectrometer can be operated in various modes, such as multiple reaction monitoring (MRM), to achieve low limits of detection, often in the parts-per-billion (ppb) range. ub.edu

Table 2: Typical UHPLC-PDA Parameters for Reactive Azo Dye Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., < 100 mm length, 2.1 mm i.d., 1.8 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and buffered water (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Column Temperature | 30 - 40 °C |

| Detection Wavelength | Maximum absorbance wavelength (λmax) of this compound |

Note: These are representative parameters; method optimization is required for specific applications. ub.eduresearchgate.net

While this compound itself is a non-volatile salt, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical tool for identifying volatile and semi-volatile byproducts that may be present as impurities from the manufacturing process or that form during degradation. researchgate.net The degradation of azo dyes, through processes like advanced oxidation, can break down the complex molecule into smaller, more volatile fragments. uludag.edu.tr

Prior to GC-MS analysis, an extraction step (e.g., liquid-liquid extraction) is necessary to transfer the organic byproducts from the aqueous matrix into a suitable solvent. In some cases, derivatization is required to convert non-volatile compounds (like carboxylic acids) into more volatile esters (e.g., through methylation) to make them amenable to GC analysis. researchgate.net The gas chromatograph separates these byproducts based on their boiling points and polarity, and the mass spectrometer identifies them based on their unique mass fragmentation patterns. researchgate.net Studies on the degradation of the similar C.I. Reactive Orange 16 have identified byproducts such as phthalic acid and various substituted naphthalene and benzene (B151609) derivatives. researchgate.netuludag.edu.tr

Table 3: Potential Volatile Byproducts from this compound Degradation Identified by GC-MS

| Compound Type | Potential Byproducts (based on RO 16 studies) |

| Naphthalene Derivatives | 6-acetylamino-3-amino-naphthalene-2-sulfonic acid intermediates |

| Benzene Derivatives | N-(3,4-bis-hydroxymethyl-phenyl)-acetamide |

| Carboxylic Acids | Phthalic acid |

Note: Identification is based on degradation studies of the structurally similar C.I. Reactive Orange 16. The exact byproducts for this compound would depend on the specific degradation conditions. researchgate.netresearchgate.net

Electrochemical Characterization of Redox Behavior and Electron Transfer Mechanisms

Electrochemical techniques such as Cyclic Voltammetry (CV) and Chronoamperometry are powerful for investigating the redox behavior of electroactive molecules like this compound. researchgate.net These methods provide insight into the electron transfer mechanisms, the stability of oxidized and reduced species, and the potentials at which these redox reactions occur. peacta.org

Cyclic Voltammetry involves scanning the potential of a working electrode (e.g., glassy carbon) and measuring the resulting current. core.ac.uk For an azo dye, the voltammogram typically shows a reduction peak corresponding to the cleavage of the azo bond (-N=N-). peacta.orgnih.gov This is often an irreversible process involving the transfer of multiple electrons and protons to form amine products. nih.gov An oxidation peak may also be observed, related to the electro-oxidation of the aromatic or amine functionalities of the dye molecule. researchgate.netifatcc.org The position and shape of these peaks are influenced by factors such as pH, solvent, and scan rate, providing valuable information about the reaction kinetics. peacta.orgnih.gov

Chronoamperometry complements CV by stepping the electrode potential to a value where a redox reaction occurs and monitoring the current as a function of time. researchgate.net This technique is particularly useful for determining the number of electrons transferred in the reaction and for studying the kinetics of coupled chemical reactions. peacta.orgresearchgate.net The analysis of the current-time transient can help to distinguish between different reaction mechanisms. peacta.org

Table 4: Representative Electrochemical Data for Azo Dyes from Cyclic Voltammetry

| Process | Typical Potential Range (vs. SCE/Ag/AgCl) | Characteristics |

| Azo Group Reduction | -0.5 V to -1.2 V | Typically an irreversible, multi-electron transfer process, highly pH-dependent. peacta.orgifatcc.org |

| Aromatic System Oxidation | +0.8 V to +1.5 V | Can be reversible or irreversible depending on the substituent groups. |

Note: Potentials are highly dependent on the specific dye structure, pH, and electrode material. Data represents typical ranges observed for reactive azo dyes. researchgate.netpeacta.orgifatcc.org

Electrochemical Impedance Spectroscopy for Interfacial Charge Transfer Processes

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique utilized to investigate the intricate interfacial charge transfer phenomena occurring during the electrochemical treatment of dyes like this compound. This method probes the resistance and capacitance properties of the electrode-electrolyte interface, offering detailed insights into the kinetics of electron transfer reactions that are fundamental to the degradation of these complex organic molecules. By applying a small amplitude alternating potential over a wide range of frequencies, a detailed impedance spectrum is generated, which can be graphically represented in a Nyquist plot.

The Nyquist plot is a cornerstone of EIS analysis, where the imaginary part of impedance (-Z") is plotted against the real part (Z'). Typically, for an electrochemical process involving charge transfer, the Nyquist plot will display a semicircular arc. The diameter of this semicircle is a direct and crucial measure of the charge transfer resistance (Rct) at the electrode-electrolyte interface. A smaller diameter signifies a lower charge transfer resistance, which in turn indicates a more facile and efficient transfer of electrons. This enhanced electron transfer is a key factor in promoting the degradation of the dye molecule.

In the context of the electrochemical degradation of reactive azo dyes, such as the closely related Reactive Orange 16, EIS studies have been instrumental in evaluating the efficacy of various electrode materials and catalysts. For instance, in the photo-electrocatalytic degradation of Reactive Orange 16, EIS has been employed to compare the performance of different photocatalysts.

Detailed Research Findings

The interpretation of EIS data is often facilitated by fitting the experimental results to an equivalent circuit model. This model consists of a combination of resistors, capacitors, and other electrical elements that represent the different physical and chemical processes occurring at the interface. A common equivalent circuit model for the electrochemical degradation of azo dyes includes the solution resistance (Rs), the double-layer capacitance (Cdl) in parallel with the charge-transfer resistance (Rct), and elements representing the adsorption and electrooxidation of the dye molecules. researchgate.net

The data derived from these models, particularly the Rct value, provides a quantitative measure of the efficiency of the charge transfer process. A lower Rct value is a strong indicator of a more effective electrocatalytic system for the degradation of the dye.

The following interactive table summarizes the qualitative findings from the EIS analysis of catalysts used in the degradation of Reactive Orange 16, which can be considered representative for the analysis of this compound.

| Catalyst | Semicircle Diameter in Nyquist Plot | Implied Charge Transfer Resistance (Rct) | Efficiency of Interfacial Charge Transfer |

| CuO | Large | High | Low |

| ZnO | Medium | Medium | Moderate |

| CuO/ZnO Nanocomposite | Small | Low | High |

This table illustrates how EIS data is used to rank the performance of different materials for the electrochemical treatment of reactive orange dyes. The smaller the semicircle diameter, the more efficient the catalyst is at facilitating the charge transfer processes necessary for breaking down the dye molecules.

Environmental Remediation and Degradation Research of Reactive Orange 29

Advanced Oxidation Processes (AOPs) for the Decontamination of Reactive Orange 29 from Aqueous Environments

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic pollutants.

Photocatalytic Degradation Mechanisms and Kinetic Modeling (e.g., TiO2, ZnO, g-C3N4 systems)

Photocatalysis has emerged as a promising AOP for the degradation of recalcitrant dyes like RO29. This process involves the activation of a semiconductor catalyst by light energy to generate electron-hole pairs, which in turn produce reactive oxygen species.

The degradation of azo dyes, including those similar to RO29, using titanium dioxide (TiO2) nanoparticles often follows pseudo-first-order kinetics and can be described by the Langmuir-Hinshelwood model. researchgate.netresearchgate.net This model assumes that the reaction rate is proportional to the fraction of the catalyst surface covered by the dye molecules. The mechanism involves the excitation of TiO2 under UV irradiation, leading to the formation of hydroxyl radicals that attack the chromophoric azo bond (–N=N–), causing decolorization, and subsequently mineralizing the resulting aromatic intermediates into simpler inorganic compounds like CO2, H2O, and mineral acids.

Zinc oxide (ZnO) is another effective photocatalyst for dye degradation. Its mechanism is similar to that of TiO2, involving the generation of •OH radicals. acs.org Graphitic carbon nitride (g-C3N4), a metal-free semiconductor, has gained attention due to its ability to absorb visible light. mdpi.com When used in composite systems, such as ZnO/g-C3N4, there is an enhanced photocatalytic effect. The g-C3N4 absorbs visible light, and the photogenerated electrons are transferred to the conduction band of ZnO, which inhibits the rapid recombination of electron-hole pairs and increases the generation of superoxide (B77818) radicals (•O2−) and hydroxyl radicals, the primary species responsible for dye degradation. acs.orgmdpi.com

| Catalyst System | Kinetic Model | Key Mechanistic Steps |

| TiO2 | Langmuir-Hinshelwood, Pseudo-first-order | 1. Adsorption of dye onto TiO2 surface. 2. Generation of e-/h+ pairs under UV light. 3. Formation of •OH radicals. 4. Attack on the azo bond and aromatic rings. researchgate.net |

| ZnO | Pseudo-first-order | 1. Generation of e-/h+ pairs. 2. Production of •OH and •O2− radicals. 3. Degradation of dye molecules. acs.org |

| g-C3N4 | Pseudo-first-order | 1. Excitation by visible light. 2. Generation of •O2− and •OH as main reactive species. 3. Slight effect from direct hole oxidation. mdpi.com |

Ozonation and Fenton-like Processes for this compound Mineralization Pathways

Ozonation is a potent AOP where ozone (O3) acts as a strong oxidant. The degradation of azo dyes by ozonation can occur through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals produced from ozone decomposition, especially at alkaline pH. The process typically follows pseudo-first-order kinetics. The initial attack of ozone is on the electron-rich parts of the dye molecule, leading to the cleavage of the azo bond and the breakdown of aromatic rings, ultimately resulting in mineralization.

Fenton and Fenton-like processes utilize the reaction between hydrogen peroxide (H2O2) and iron catalysts (Fe²⁺ or Fe³⁺) to generate hydroxyl radicals. mdpi.com These processes are highly effective for the degradation of reactive dyes. The degradation of Reactive Orange 16, a dye structurally similar to RO29, via the Fenton process has been shown to achieve high removal efficiencies in a short time. researchgate.net The mineralization pathway involves the initial breaking of the azo linkage, followed by the opening of the aromatic rings to form aliphatic carboxylic acids, which are then further oxidized to CO2 and H2O. Bimetallic Fenton-like systems are also being explored to enhance the catalytic cycle. mdpi.com

Electrochemical Oxidation Research for Effluent Treatment and Byproduct Formation

Electrochemical oxidation is a clean and efficient technology for treating dye-laden wastewater. The degradation can occur through direct electron transfer at the anode surface or indirect oxidation by electrochemically generated species like active chlorine (from chloride-containing effluents) or hydroxyl radicals.

Studies on the electrochemical degradation of Reactive Orange 16 have shown that the process is often controlled by diffusion. ukm.my The use of supporting electrolytes like NaCl can significantly enhance color removal due to the in-situ generation of hypochlorite. ukm.my The complete mineralization of the dye to CO2 and H2O is the ultimate goal, but intermediate byproducts can be formed. For similar azo dyes, electrochemical oxidation has been found to produce aromatic intermediates, followed by carboxylic acids before complete mineralization. researchgate.net The specific byproducts depend on the electrode material and operating conditions.

Adsorption-Based Technologies for the Removal of this compound from Water Systems

Adsorption is a widely used, cost-effective, and simple method for dye removal. It involves the accumulation of dye molecules onto the surface of a solid adsorbent.

Development and Characterization of Novel Adsorbent Materials (e.g., Nanomaterials, Biosorbents, Metal-Organic Frameworks)

The quest for highly efficient and reusable adsorbents has led to the development of various novel materials.

Nanomaterials : These materials offer a high surface-area-to-volume ratio, leading to enhanced adsorption capacity. Nitrogen-doped nanoporous biochar, for instance, has shown high efficiency in removing Reactive Orange 16, with adsorption capacities significantly higher than non-doped counterparts. nih.gov The adsorption mechanism involves pore filling, electrostatic interactions, hydrogen bonding, and π-π interactions. nih.gov

Biosorbents : These are low-cost adsorbents derived from biological materials. Orange peels have been characterized and used as a biosorbent for the removal of contaminants, showcasing the potential of agricultural waste in wastewater treatment. researchgate.netmdpi.com The presence of functional groups like hydroxyl and carboxyl on the surface of these materials facilitates the binding of dye molecules.

Metal-Organic Frameworks (MOFs) : MOFs are crystalline porous materials constructed from metal ions and organic linkers. Their tunable pore sizes and high surface areas make them excellent candidates for selective dye adsorption. mdpi.comscirp.org Fe-based MOFs have been synthesized and have demonstrated good adsorption performance for various dyes. mdpi.com The adsorption mechanism in MOFs can be attributed to their porous structure and the potential for electrostatic and π-π interactions. researchgate.net

| Adsorbent Type | Key Characteristics | Examples of Materials |

| Nanomaterials | High surface area, tunable surface chemistry. nih.gov | Nitrogen-doped biochar, nih.gov Magnetic nanoparticles. |

| Biosorbents | Low-cost, abundant, presence of functional groups. nih.gov | Orange peels, researchgate.net Canola stalks. nih.gov |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable structure, large surface area. mdpi.comscirp.org | Fe-MOFs, mdpi.com Co/Fe-MOFs. researchgate.net |

Mechanistic Studies of Adsorption Isotherms, Kinetics, and Thermodynamic Parameters

To understand the adsorption process, researchers employ various models to analyze the equilibrium, kinetics, and thermodynamics.

Adsorption Isotherms : Isotherm models describe the equilibrium relationship between the amount of dye adsorbed on the adsorbent and the concentration of the dye in the solution.

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface. mdpi.comupm.edu.my

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. mdpi.comupm.edu.my

For the adsorption of Reactive Orange 16, studies have often found that the Langmuir model provides a better fit, indicating a monolayer adsorption process. mdpi.comupm.edu.my

Adsorption Kinetics : Kinetic models are used to determine the rate of the adsorption process.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites.

The pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.

The adsorption of reactive dyes frequently follows the pseudo-second-order kinetic model, suggesting that chemisorption plays a significant role in the process. mdpi.comphyschemres.org

Thermodynamic Parameters : Thermodynamic studies provide insights into the spontaneity and nature of the adsorption process. The key parameters are:

Gibbs Free Energy (ΔG°) : Negative values indicate a spontaneous process.

Enthalpy (ΔH°) : Positive values suggest an endothermic process, while negative values indicate an exothermic one.

Entropy (ΔS°) : Positive values reflect increased randomness at the solid-liquid interface.

For the adsorption of Reactive Orange 16 on a Cu(I)-Polyaniline composite, the negative ΔG° values confirmed the spontaneous nature of the adsorption, while the positive ΔH° indicated an endothermic process. mdpi.com

| Adsorbent | Isotherm Model | Kinetic Model | Thermodynamic Findings (for RO16) |

| Cu(I)-Polyaniline Composite | Langmuir (R²=0.996) mdpi.com | Pseudo-second-order mdpi.com | Spontaneous (ΔG° < 0), Endothermic (ΔH° > 0) mdpi.com |

| Quaternized Blue Swimmer Crab Carapace | Langmuir upm.edu.my | - | - |

| Nitrogen-Doped Nanoporous Biochar | Redlich-Peterson nih.gov | Elovich nih.gov | - |

Regeneration and Reusability Assessment of Spent Adsorbent Systems

The economic viability of adsorption processes for dye removal is critically dependent on the ability to regenerate and reuse the adsorbent material. mdpi.commdpi.com Effective regeneration reduces operational costs and minimizes the secondary pollution associated with the disposal of spent adsorbents. mdpi.comresearchgate.net Various methods have been explored for the regeneration of dye-saturated adsorbents, including chemical, thermal, and biological techniques. rsc.org

Chemical regeneration is a widely studied method that involves using eluents such as acids, bases, organic solvents, or salt solutions to desorb the dye molecules from the adsorbent surface. researchgate.netrsc.org The choice of eluent is crucial and should be cost-effective, non-destructive to the adsorbent, and environmentally benign. mdpi.com For instance, the reusability of a Cu(I)-based polyaniline (PANI) composite for the removal of Reactive Orange 16 was tested using different eluents, including distilled water, nitric acid, acetone, and ethanol. mdpi.com The stability of the composite was confirmed over five adsorption-desorption cycles, with negligible leaching of copper (0.088 mg/L after the fifth cycle), indicating good potential for reuse. mdpi.com The efficiency of regeneration can be influenced by pH, as altering the pH can facilitate the exchange of adsorbed dye ions with cations or anions from the eluent solution. rsc.org

Table 1: Adsorbent Regeneration and Reusability

| Adsorbent | Target Dye | Eluent/Method | Reusability Findings |

|---|---|---|---|

| Cu(I)-PANI Composite | Reactive Orange 16 | Ethanol, Nitric Acid, Acetone | Good stability and reusability over five cycles; negligible Cu leaching (0.088 mg/L). mdpi.com |

| Hytrel 8206 Polymer | Remazol Red Dye | Biological Regeneration | 91–98% regeneration efficiency with up to 89% dye biodegradation. mdpi.com |

| Surfactant-Modified Zeolite | Reactive Yellow 176 | Not Specified | Study focused on adsorption and desorption processes. researchgate.net |

Bioremediation and Biodegradation Studies of this compound in Environmental Contexts

Bioremediation presents an environmentally friendly and cost-effective alternative to conventional physicochemical methods for treating textile effluents containing reactive dyes. sciepub.comnih.gov This approach utilizes the metabolic capabilities of microorganisms to decolorize and degrade complex dye structures into simpler, less toxic compounds. scispace.comijcmas.com

A critical step in developing effective bioremediation strategies is the isolation and identification of microorganisms with a high capacity for dye degradation. Researchers often collect samples from dye-contaminated industrial sites to find microbes that have adapted to these challenging environments. sciepub.comscispace.com

Several bacterial species and consortia have been identified for their ability to decolorize reactive orange dyes. For example, a bacterial consortium designated ETL-A, isolated from textile dye-contaminated soil and water, demonstrated 93% decolorization of Reactive Orange M2R within 30 hours under specific static conditions. scispace.com Similarly, a strain of Pseudomonas spp. isolated through an enrichment technique showed the ability to decolorize Reactive Orange by 98% at a concentration of 50 mg/L within just five hours. sciepub.comsciepub.com Studies have also identified marine actinobacteria, such as Nocardiopsis sp., which showed 85.6% decolorization of Reactive Orange 16 at a concentration of 250 mg/L. nih.gov Furthermore, species like Bacillus megaterium and Bacillus velezensis have been noted for their ability to remediate various reactive dyes, including reactive orange. scione.com The efficiency of these microorganisms is often optimized by adjusting physicochemical parameters like pH, temperature, and the presence of co-substrates. sciepub.comnih.gov

Table 2: Microorganisms Isolated for Reactive Orange Dye Degradation

| Microorganism/Consortium | Target Dye | Decolorization Efficiency | Optimal Conditions |

|---|---|---|---|

| Bacterial Consortium ETL-A | Reactive Orange M2R | 93% in 30 h | 35°C, static, with Glucose and Yeast Extract. scispace.com |

| Pseudomonas spp. | Reactive Orange | 98% in 5 h (at 50 mg/L) | pH 8.0, 37°C, static anoxic. sciepub.comsciepub.com |

| Nocardiopsis sp. (VITVAMB 1) | Reactive Orange 16 | 95.07% (at 50 mg/L) | pH 8.0, 35°C, 3% salt concentration. nih.gov |

| Bacillus megaterium | Reactive Orange 122 | Biosorption and bio-decolorization observed. scione.com | pH 11.3, 37°C. scione.com |

| Lysinibacillus sp. KMK-A | Reactive Orange M2R | Effective decolorization up to 2000 mg/L. researchgate.net | pH 7.0, 37°C, static. researchgate.net |

The biological breakdown of azo dyes like this compound typically involves the cleavage of the characteristic azo bond (–N=N–), which is responsible for the dye's color. ijcmas.comijcmas.com This process is mediated by specific microbial enzymes. Under anaerobic or anoxic conditions, the primary mechanism is the reductive cleavage of the azo bond by enzymes known as azoreductases. ijcmas.comijcmas.com This enzymatic action breaks the dye molecule into smaller aromatic amines, which are often colorless but may still be hazardous. ijcmas.com

For complete mineralization, a subsequent aerobic stage is often required to break down these aromatic amines. ijcmas.com The degradation process can be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), which identifies changes in the functional groups of the dye molecule, and High-Performance Thin-Layer Chromatography (HPTLC) to track the disappearance of the parent dye compound. sciepub.comscispace.com Studies on Pseudomonas spp. and the ETL-A consortium confirmed the biodegradation of reactive orange dyes through such analyses. sciepub.comscispace.com Research on Bacillus stratosphericus has detailed a potential biodegradation pathway for Reactive Orange 16, providing insight into the intermediate metabolites formed during the degradation process. researchgate.net Other enzymes, including laccases and peroxidases, primarily found in fungi, can also play a role in degrading azo dyes under aerobic conditions. ijcmas.com

For practical application in wastewater treatment, dye-degrading microorganisms are employed in bioreactors. The design and optimization of these systems are crucial for achieving efficient and continuous dye removal on a larger scale. Various bioreactor configurations have been investigated for treating dye-containing effluents.

One study evaluated the performance of a continuous packed bed bioreactor for the biodegradation of Reactive Orange 16. researchgate.net In this system, a mixed microbial culture was immobilized on the surface of low-cost agro-waste materials, specifically seeds of Ashoka and Casuarina. researchgate.net The results showed that at an initial dye concentration of 500 ppm and a flow rate of 1.0 L/h, the bioreactor with Casuarina seeds as the packing material achieved a maximum removal of 69.27±5% after 10 days of operation. researchgate.net

An innovative approach involves the use of microbial fuel cells (MFCs), which can simultaneously treat wastewater and generate electricity. researchgate.net A double-chambered MFC inoculated with a mixed bacterial consortium was used for the bioremediation of high concentrations of Reactive Orange 16 (ranging from 100 to 1000 ppm). The system achieved nearly 100% color removal at 100 ppm within 24 hours and could successfully remove concentrations up to 500 ppm in the same timeframe. researchgate.net This technology demonstrates the potential for combining waste remediation with energy production. researchgate.net

Table 3: Bioreactor Performance for Reactive Orange Dye Removal

| Bioreactor Type | Packing Media/Inoculum | Target Dye | Operating Conditions | Removal Efficiency |

|---|---|---|---|---|

| Packed Bed Bioreactor | Ashoka Seeds / Mixed Culture | Reactive Orange 16 | 500 ppm initial conc., 1.0 L/h flow rate | 63.5±5% after 10 days. researchgate.net |

| Packed Bed Bioreactor | Casuarina Seeds / Mixed Culture | Reactive Orange 16 | 500 ppm initial conc., 1.0 L/h flow rate | 69.27±5% after 10 days. researchgate.net |

| Microbial Fuel Cell (MFC) | Mixed Bacterial Consortium | Reactive Orange 16 | 100 ppm initial conc. | ~100% in 24 h. researchgate.net |

| Microbial Fuel Cell (MFC) | Mixed Bacterial Consortium | Reactive Orange 16 | 500 ppm initial conc. | High removal in 24 h. researchgate.net |

Membrane Separation Processes for this compound Removal from Effluents

Membrane-based separation technologies, such as nanofiltration (NF) and reverse osmosis (RO), are highly effective physical methods for removing dissolved dyes from textile wastewater. nih.gov These pressure-driven processes can produce high-quality permeate that may be suitable for reuse. mdpi.com

Nanofiltration (NF) and reverse osmosis (RO) are advanced filtration techniques capable of separating small organic molecules like dyes from water. nih.gov RO operates at higher pressures and uses denser membranes than NF, allowing it to remove a wider range of dissolved solutes, including monovalent salts. nih.govyoutube.com

Studies have shown that both technologies can achieve high rejection rates for reactive dyes. In one comparative study, an RO membrane achieved dye removals of 97.2% for acid red, 99.58% for reactive black, and 99.9% for reactive blue under optimized conditions. nih.gov The corresponding NF membrane achieved removals of 93.77%, 95.67%, and 97%, respectively. nih.gov The efficiency of these processes is influenced by several operational parameters. For instance, increasing the operating pressure generally leads to higher dye removal due to the mechanical compaction of the membrane. nih.gov The pH of the feed solution also has a positive impact on dye removal; for an acid red dye, increasing the pH from 4.5 to 8.3 increased removal from 93.7% to 96.2% for the RO membrane. nih.gov While RO typically provides higher rejection rates, NF can be a more energy-efficient option when complete desalination is not required. nih.govicm.edu.pl

Table 4: Performance of Membrane Processes for Reactive Dye Removal

| Membrane Type | Target Dye | Operating Pressure | Feed pH | Dye Rejection (%) |

|---|---|---|---|---|

| Reverse Osmosis (RO) | Acid Red | 6–12 bar | 8.3 | 96.0–97.3%. nih.gov |

| Nanofiltration (NF) | Acid Red | 6–12 bar | 8.3 | 91.0–93.7%. nih.gov |

| Reverse Osmosis (RO) | Reactive Black | 8 bar | Not Specified | 99.58%. nih.gov |

| Nanofiltration (NF) | Reactive Black | 8 bar | Not Specified | 95.67%. nih.gov |

| Nanofiltration (NF) | Various Reactive Dyes | Not Specified | Not Specified | 90–97% (tight NF, 200 Da). icm.edu.plresearchgate.net |

| Reverse Osmosis (RO) | Various Reactive Dyes | Not Specified | Not Specified | 85–99.5%. icm.edu.plresearchgate.net |

Investigation of Membrane Fouling Mechanisms and Mitigation Strategies

Membrane filtration is a significant technology in the treatment of textile wastewater containing reactive dyes like this compound. However, a major operational challenge is membrane fouling, which leads to a decline in permeate flux, increased energy consumption, and reduced membrane lifespan. Understanding the mechanisms of fouling and developing effective mitigation strategies are crucial for the sustainable application of membrane technology in this context.

Mechanisms of Membrane Fouling by this compound

The fouling of membranes by this compound, an anionic azo dye, is a complex phenomenon involving multiple mechanisms that can occur simultaneously. These mechanisms are largely influenced by the physicochemical properties of the dye, the membrane characteristics, and the operating conditions.

Pore Blocking: At the initial stages of filtration, individual dye molecules or small aggregates, with sizes comparable to the membrane pores, can enter and obstruct the pores. This is known as pore blocking. For tighter membranes like nanofiltration (NF), this can be a dominant initial fouling mechanism. In ultrafiltration (UF), larger dye aggregates can also contribute to the blockage of larger pores. imemflo.com

Cake Layer Formation: As filtration proceeds, rejected dye molecules and aggregates accumulate on the membrane surface, forming a gel-like or cake layer. imemflo.com This layer acts as an additional barrier to permeate flow, significantly increasing the hydraulic resistance. The formation and characteristics of this cake layer are influenced by factors such as dye concentration, hydrodynamic conditions (cross-flow velocity), and the presence of other substances in the wastewater. For instance, in studies involving mixed reactive dye solutions, the formation of a deposited layer of dye aggregates on the membrane surface was identified as a primary cause of flux decline.

Adsorption: Due to its chemical structure, which includes aromatic rings and sulfonate groups, this compound can adsorb onto the membrane surface and within its porous structure. This is particularly relevant for polymeric membranes where hydrophobic and electrostatic interactions can occur between the dye molecules and the membrane material. Adsorption can lead to the constriction of membrane pores and increase the propensity for further fouling by creating a more favorable surface for dye deposition.

Modeling of Fouling Mechanisms

To better understand and quantify the fouling process, various mathematical models based on filtration principles are employed. These models help in identifying the dominant fouling mechanism under specific operating conditions. Common models include:

Complete Blocking Model: Assumes each particle arriving at the membrane blocks a pore entrance completely.

Standard Blocking Model: Assumes particles deposit on the internal pore walls, gradually reducing the pore volume.

Intermediate Blocking Model: Assumes that some particles block pore entrances while others deposit on top of already deposited particles.

Cake Filtration Model: Describes the growth of a cake layer on the membrane surface, with the resistance to filtration increasing with the thickness of the cake.

In practice, a combination of these mechanisms often occurs. For example, a transition from pore blocking to cake formation is commonly observed during the filtration of dye-containing wastewater.

Mitigation Strategies for Membrane Fouling

Several strategies have been investigated to alleviate membrane fouling caused by reactive dyes, which can be broadly categorized into feed pretreatment, membrane modification, and optimization of operating conditions.

Feed Pretreatment

Coagulation/Flocculation: Pre-treating the dye wastewater with coagulants can aggregate smaller dye particles and other colloidal matter into larger flocs. These larger particles are more easily rejected by the membrane and are less likely to cause internal pore fouling. This can shift the dominant fouling mechanism towards a more manageable cake layer that can be more effectively controlled by cross-flow.

Adsorption: The use of adsorbents like powdered activated carbon (PAC) in the feed stream can adsorb dye molecules, reducing their concentration at the membrane surface and thereby mitigating fouling.

Micellar-Enhanced Ultrafiltration (MEUF): This technique involves the addition of surfactants to the feed solution at concentrations above their critical micelle concentration. The surfactant micelles can encapsulate the dye molecules, forming larger aggregates that are more effectively retained by ultrafiltration membranes. Research on the removal of a similar dye, Reactive Orange 16, using MEUF with the cationic surfactant cetylpyridinium (B1207926) chloride (CPC) has demonstrated high dye rejection. The formation of a surfactant-dye cake layer on the membrane surface was observed, which, while contributing to flux decline, also enhanced dye removal.

Membrane Modification

Increasing Hydrophilicity: Modifying the membrane surface to make it more hydrophilic can reduce the adsorption of hydrophobic dye molecules. This can be achieved by grafting hydrophilic polymers onto the membrane surface or by incorporating hydrophilic nanoparticles into the membrane matrix.

Altering Surface Charge: Since this compound is an anionic dye, using a membrane with a negative surface charge can create electrostatic repulsion, which helps to reduce dye deposition on the membrane surface.

Optimization of Operating Conditions

Transmembrane Pressure (TMP): Operating at lower TMPs can reduce the rate of foulant deposition on the membrane surface and minimize cake compaction, thus slowing down the rate of flux decline.

Cross-Flow Velocity (CFV): Increasing the cross-flow velocity enhances the shear rate at the membrane surface, which helps to sweep away deposited foulants and reduce the thickness of the cake layer.

pH Control: The pH of the feed solution can influence the charge of both the dye molecules and the membrane surface, as well as the degree of dye aggregation. Optimizing the pH can therefore help to minimize attractive interactions and reduce fouling.

Research Findings on Fouling Mitigation for Reactive Dyes

While specific data for this compound is limited, studies on other reactive dyes provide valuable insights. For instance, in the treatment of wastewater containing reactive dyes, thin-film composite (TFC) membranes have shown good performance with lower fouling tendency and better cleanability compared to other materials like polyethersulfone (PES) and regenerated cellulose (B213188) (RC). metu.edu.tr The table below summarizes some general findings from studies on reactive dye filtration that are relevant to understanding and mitigating the fouling potential of this compound.

| Mitigation Strategy | Investigated Parameter/Method | General Observation | Potential Relevance for this compound |

| Membrane Material | Comparison of PES, RC, and TFC membranes for reactive dye wastewater. metu.edu.tr | TFC membranes exhibited the lowest fouling tendency and highest color removal. metu.edu.tr | TFC membranes could be a suitable choice for treating wastewater containing this compound. |

| Feed Pretreatment | Micellar-Enhanced Ultrafiltration (MEUF) with CPC for Reactive Orange 16. | High rejection of the reactive orange dye was achieved, though flux declined due to cake layer formation. | MEUF could be an effective strategy for removing this compound, but flux management would be critical. |

| Operating Conditions | Effect of transmembrane pressure and cross-flow velocity. | Lower TMP and higher CFV generally lead to reduced fouling and better flux stability. | Optimizing these parameters would be essential for controlling fouling by this compound. |

Theoretical and Computational Chemistry Studies of Reactive Orange 29

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and properties of molecules and materials. It allows for the calculation of ground-state properties, including molecular geometries, energies, and electron density distributions. DFT can also provide insights into reactivity by examining parameters such as frontier molecular orbitals and electrostatic potential surfaces.

In the context of studies involving Reactive Orange 29, DFT has been utilized to understand the degradation pathways of azo dyes, including azo pyridone dyes, in photocatalytic systems. These calculations can help elucidate how hydroxyl radicals initiate the degradation process and analyze the effect of molecular structure on the reaction mechanism. DFT has also been applied to study the mechanisms of degradation processes on catalytic surfaces, such as the degradation of p-nitrophenol (PNP) on pyrite, a material used in Fenton-like reactions for treating dyes like this compound. Furthermore, DFT calculations are recognized as a tool to identify the roles of different functionalities, defective sites, and heteroatoms in electrochemical processes on materials like biochar, which can be used for this compound degradation. DFT is considered an expedient tool for studying the structural, physical, and chemical properties of nanoarchitecture systems and understanding the fundamental mechanisms of photocatalytic reactions. DFT calculations have also been applied to study the hydration layers and surface hydroxyl groups on photocatalytic materials like brookite TiO2.

However, specific detailed DFT calculations focused directly on the electronic structure, such as predicted electronic absorption spectra, molecular orbitals, or detailed reactivity profiles, solely for the isolated this compound molecule were not prominently featured in the consulted literature.

Prediction of Electronic Absorption Spectra and Molecular Orbitals

DFT can be used to predict electronic absorption spectra by calculating the energy differences between molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations can help understand the color properties of dyes, which are related to their absorption of light in the visible spectrum. Analyzing the spatial distribution and energy levels of molecular orbitals provides insights into the electronic transitions that occur upon light absorption. While DFT is capable of such predictions for azo dyes, the search results did not provide specific data on predicted electronic absorption spectra or detailed molecular orbital analysis for this compound itself.

Molecular Dynamics (MD) Simulations for Solvation Dynamics and Aggregation Behavior

Molecular Dynamics (MD) simulations are powerful computational tools for studying the time-dependent behavior of molecular systems. MD simulations can provide insights into how molecules interact with their environment, including solvents, and how they behave in solution, such as their solvation dynamics and aggregation tendencies.

While MD simulations are valuable for studying the behavior of molecules in solution, the search results did not provide specific information on MD simulations conducted to investigate the solvation dynamics or aggregation behavior of this compound molecules. MD simulations have been mentioned in the broader context of studying the adsorptive removal of dyes using clay minerals and analyzing the properties of deep eutectic solvents used for CO2 capture, which can be relevant in environmental applications involving dyes.

Investigation of Dye-Solvent Interactions and Intermolecular Forces

MD simulations can explicitly model the interactions between dye molecules and solvent molecules, providing details about the types and strengths of intermolecular forces at play, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding these interactions is crucial for predicting solubility, diffusion, and transport properties of the dye in different solvents. The search results did not include specific findings from MD simulations detailing the dye-solvent interactions or intermolecular forces involving this compound.

Reaction Mechanism Elucidation via Advanced Computational Methods

Advanced computational methods, including but not limited to DFT and MD, can be employed to elucidate the mechanisms of chemical reactions at a molecular level. This involves identifying transition states, calculating activation energies, and mapping reaction pathways. Such studies are vital for understanding how this compound reacts under different conditions, such as during synthesis or degradation processes.

Computational methods have been applied in studies related to the degradation of this compound, often in conjunction with experimental techniques. For instance, quantum chemistry methods like DFT have been used to elucidate degradation pathways of azo dyes initiated by hydroxyl radicals. Computational fluid dynamics simulations have also been used in studies involving membrane reactors, which can be relevant to dye treatment processes. The mechanisms of sonocatalytic degradation of dyes, including the generation of reactive oxygen species, are also investigated, and computational approaches can support the understanding of these complex processes. While these studies involve this compound in the context of its reaction (degradation), detailed computational elucidation of the intrinsic reaction mechanisms of this compound itself, such as its reaction with fibers during dyeing, was not found in the provided search results.

Compounds Mentioned and PubChem CIDs

Transition State Search for Degradation Pathways and Chemical Transformations

Investigating the degradation pathways and chemical transformations of reactive dyes like this compound is crucial for understanding their environmental fate and developing effective remediation strategies. Computational methods, particularly transition state search algorithms, play a key role in elucidating the step-by-step molecular processes involved.

A transition state represents the highest energy point along a reaction pathway, connecting reactants to products or intermediates. Identifying and characterizing transition states allows researchers to determine activation energies, reaction rates, and the feasibility of different reaction channels. For complex molecules like azo dyes, degradation can occur through various mechanisms, including cleavage of the azo bond (-N=N-), oxidation, reduction, and hydrolysis.

Studies on the degradation of other reactive dyes, such as Reactive Orange 16, using advanced oxidation processes like Fenton-like reactions, have employed DFT calculations to investigate reaction mechanisms. These studies can involve searching for transition states to understand how oxidizing species, such as hydroxyl radicals (•OH), interact with the dye molecule and initiate bond breaking. Techniques like the nudged elastic band (NEB) method can be used to locate transition states by creating a series of intermediate images between the reactant and product states.

Applying these methods to this compound would involve proposing plausible degradation reactions (e.g., radical attack on the azo linkage or aromatic rings) and then computationally searching for the transition states associated with these steps. This would provide quantitative data on the energy barriers involved, helping to predict the most likely degradation routes under different conditions.

Proton Transfer and Electron Transfer Mechanism Studies in Redox Reactions

Redox reactions are central to many dye degradation processes, particularly those involving advanced oxidation or reduction techniques. Proton transfer (PT) and electron transfer (ET), either sequentially or in a concerted manner known as proton-coupled electron transfer (PCET) or concerted electron-proton transfer (EPT), are fundamental steps in these reactions.

Computational studies can shed light on the intricate details of these transfer processes. For instance, investigations into the photo-induced degradation of dyes have explored PCET mechanisms where the simultaneous transfer of a proton and an electron drives the reaction. Similarly, studies on biological systems involved in redox catalysis highlight the importance of PCET in facilitating efficient charge transfer over significant distances.

For this compound, which contains reducible azo groups and potentially oxidizable aromatic systems, understanding PT/ET mechanisms is vital for optimizing redox-based treatment methods. Computational techniques can model the changes in electron density and protonation states during the interaction with oxidizing or reducing agents. This involves calculating parameters such as ionization potentials, electron affinities, and changes in free energy associated with proton and electron movement. nih.gov By studying these parameters, researchers can gain insight into the reactivity of different sites within the this compound molecule towards various redox species and delineate the preferred pathways for electron and proton transfer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Dye Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural properties (descriptors) of molecules and their biological, chemical, or environmental activities. For reactive dyes like this compound, QSAR can be a valuable tool for predicting their environmental fate, degradability, and performance in remediation processes without the need for extensive experimental testing for every new or modified structure.

QSAR models are built by using a dataset of compounds with known structures and measured activities. Molecular descriptors, which are numerical representations of different aspects of molecular structure (e.g., electronic, steric, topological properties), are calculated for each compound. Statistical methods, such as multiple linear regression, are then used to develop a model that relates the descriptors to the activity.

Development of Predictive Models for Environmental Fate and Degradability

Predicting the environmental fate and degradability of reactive dyes is essential for assessing their potential environmental impact. QSAR models can be developed to estimate properties such as biodegradability, persistence, and the likelihood of partitioning into different environmental compartments (water, sediment, soil).

Studies have applied QSAR to predict the degradation rates of various organic compounds, including dyes, under different conditions and using different treatment methods. Molecular descriptors related to the electronic structure, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been found to be significant in predicting the degradation of dyes by electrochemical oxidation. Other relevant descriptors can include polar surface area, hydrogen bond donor count, and molecular weight.

Correlation of Molecular Descriptors with Performance in Remediation Processes

QSAR modeling can also be used to correlate the molecular structure of dyes with their performance in specific remediation processes, such as adsorption, coagulation, or advanced oxidation processes. This allows for the rational design of dye structures that are more amenable to removal or degradation by particular treatment technologies.

For example, QSAR models have been developed to predict the efficiency of color and COD removal of dyes by electrochemical oxidation, identifying descriptors that influence the extent of degradation. Similarly, QSAR has been used to understand the factors affecting dye removal by coagulation, highlighting the importance of molecular parameters like surface area and molecular weight in the interaction with coagulants.

Applying QSAR to the performance of this compound in remediation processes would involve correlating its molecular descriptors with experimental data on its removal efficiency by different methods. This could help identify which structural features of this compound contribute positively or negatively to its removal by a given technique. Such insights can guide the selection of the most effective treatment methods for wastewater containing this compound and potentially inform the design of new reactive dyes with improved treatability.

Application Driven Research and Advanced Material Integration of Reactive Orange 29

Photoelectrochemical Cell Design and Performance Evaluation Utilizing Reactive Orange 29 Chromophores

Dye-Sensitized Solar Cells (DSSCs) Based on this compound and its Derivatives

Reactive dyes, including some orange variants like Reactive Orange 16, have shown potential for use as sensitizers in DSSCs due to their opto-electronic properties. researchgate.net Research in this area often involves modifying the dye structure using a donor-π-acceptor concept to enhance efficiency. researchgate.netresearchgate.net For instance, studies using density functional theory (DFT) have investigated the effect of anchoring functional groups and incorporating π-spacers on the charge transport properties of modified reactive dyes for DSSC applications. researchgate.net While direct research specifically on this compound in DSSCs is not extensively detailed in the search results, the broader context of using reactive orange dyes and the principles of molecular design for enhanced performance in DSSCs are relevant. researchgate.netresearchgate.net The efficiency of DSSCs is influenced by factors such as dye aggregation on the semiconductor surface, which is governed by the dye's chemical structure. rsc.org

Research on Photovoltaic Applications and Charge Transfer Dynamics

Photovoltaic applications of dyes like this compound rely on efficient photoinduced charge transfer processes. ethz.chrsc.org In DSSCs, this involves the injection of an electron from the excited dye into the conduction band of the semiconductor and the subsequent regeneration of the dye by an electrolyte. fu-berlin.de The dynamics of charge transfer within the dye molecule and at the dye-semiconductor interface are critical for cell performance. fu-berlin.deethz.ch Studies using techniques like femtosecond time-resolved spectroscopy and DFT calculations are employed to understand these dynamics and their relationship to photovoltaic efficiency. ethz.ch The design of the dye molecule, including the donor-acceptor distance and conjugation length, plays a significant role in influencing charge carrier dynamics. ethz.ch Interfacial charge transfer is particularly important in photocatalysis and photovoltaic devices, and the surface properties of the semiconductor, as well as the interaction between the dye and the semiconductor, significantly influence these processes. rsc.orgmdpi.com

Development of Chemical Sensors and Biosensors Employing this compound as a Sensing Element